molecular formula C17H30Br2N2 B560289 N'-(1-phenylcyclohexyl)pentane-1,5-diamine;dihydrobromide

N'-(1-phenylcyclohexyl)pentane-1,5-diamine;dihydrobromide

Cat. No.: B560289
M. Wt: 422.2 g/mol
InChI Key: ZCYUSVRXEKAQSL-UHFFFAOYSA-N
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Description

Voltage- and use-dependent open-channel antagonist of AMPA receptors. Selective between subtypes;  blocks GluR2 subunit-lacking receptors more potently than GluR2-containing receptors (KD for GluR2-containing AMPAR is 210 times higher at -80 mV). More potent than IEM 1460 and IEM 1754 due to a slower unblocking rate. Alleviates inflammatory pain in a rat model of peripheral inflammation.

Mechanism of Action

Biological Activity

N'-(1-phenylcyclohexyl)pentane-1,5-diamine; dihydrobromide, also known as IEM 1925 dihydrobromide, is a compound of significant interest due to its biological activity, particularly as a selective antagonist of AMPA receptors. This article explores the compound's chemical properties, biological mechanisms, and relevant research findings.

  • Chemical Formula : C17_{17}H30_{30}Br2_2N2_2
  • Molecular Weight : 422.24 g/mol
  • CAS Number : 258282-23-4
  • IUPAC Name : N'-(1-phenylcyclohexyl)pentane-1,5-diamine; dihydrobromide
  • Synonyms : IEM 1925 dihydrobromide

IEM 1925 acts primarily as a voltage- and use-dependent open-channel antagonist of AMPA receptors. It exhibits selectivity between receptor subtypes, being more potent against GluA2 subunit-lacking receptors compared to those containing the GluA2 subunit. This selectivity is quantified by a dissociation constant (KD_D) that is significantly higher for GluA2-containing AMPA receptors, indicating a lower affinity for these receptors at physiological voltages .

Pain Modulation

Recent studies have highlighted the role of IEM 1925 in alleviating inflammatory pain . In rat models of peripheral inflammation, administration of IEM 1925 demonstrated a significant reduction in pain responses, suggesting its potential therapeutic applications in managing pain associated with inflammatory conditions .

Neuroprotective Effects

The antagonistic action on AMPA receptors also suggests neuroprotective properties. By modulating excitatory neurotransmission, IEM 1925 may help mitigate excitotoxicity linked to various neurological disorders. This property is particularly relevant in conditions such as stroke or traumatic brain injury, where excessive glutamate release can lead to neuronal damage .

Pharmacological Studies

Pharmacological assessments have shown that IEM 1925 is more effective than other AMPA receptor antagonists such as IEM 1460 and IEM 1754 due to a slower unblocking rate from the receptor channels. This characteristic may contribute to its prolonged action in vivo .

Clinical Relevance

In clinical settings, compounds like IEM 1925 could be pivotal in developing new treatments for conditions characterized by excessive glutamatergic activity. For example:

  • Chronic Pain Management : Studies indicate that modulation of AMPA receptor activity can alter pain pathways, providing a new avenue for chronic pain therapies.
  • Neurodegenerative Diseases : The potential neuroprotective effects warrant further investigation into the compound's role in diseases such as Alzheimer's and Parkinson's.

Summary Table of Key Findings

Study FocusFindings
Pain ModulationSignificant reduction in inflammatory pain response in rat models .
SelectivityHigher potency against GluA2 subunit-lacking AMPA receptors compared to GluA2-containing ones .
NeuroprotectionPotential to mitigate excitotoxicity related to neurological disorders .

Properties

IUPAC Name

N'-(1-phenylcyclohexyl)pentane-1,5-diamine;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2.2BrH/c18-14-8-3-9-15-19-17(12-6-2-7-13-17)16-10-4-1-5-11-16;;/h1,4-5,10-11,19H,2-3,6-9,12-15,18H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCYUSVRXEKAQSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=CC=CC=C2)NCCCCCN.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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